Non-Carcinogenicity: NTP Bioassay Versus Structurally Similar Carcinogenic Pyridine Derivatives
2-(Chloromethyl)pyridine hydrochloride was selected for bioassay by the National Cancer Institute specifically because of its structural similarity to 2-(α,β-dichloroethyl)-pyridine hydrochloride, a known carcinogen in rats, mice, Syrian hamsters, and Mongolian gerbils [1]. Under the conditions of the 2-year bioassay, administration of 2-(chloromethyl)pyridine hydrochloride to Fischer 344 rats at doses of 75 and 150 mg/kg for 99 weeks, and to B6C3F1 mice at 125 and 250 mg/kg for 99 weeks, resulted in no significant positive associations between dosage and mortality, and no carcinogenic effects in either species. The compound received a 'Negative' classification for evidence of carcinogenicity in both male and female rats and mice [1].
| Evidence Dimension | Carcinogenicity Classification |
|---|---|
| Target Compound Data | Negative (male rats, female rats, male mice, female mice) |
| Comparator Or Baseline | 2-(α,β-dichloroethyl)-pyridine hydrochloride: Carcinogenic in rats, mice, Syrian hamsters, Mongolian gerbils |
| Quantified Difference | Qualitative difference: Carcinogenic vs. Non-carcinogenic classification |
| Conditions | NTP 2-year bioassay; Fischer 344 rats (75, 150 mg/kg); B6C3F1 mice (125, 250 mg/kg); 99 weeks administration |
Why This Matters
This regulatory-classification-level difference enables procurement for pharmaceutical intermediate applications without the carcinogen handling requirements that apply to structurally analogous chlorinated pyridines.
- [1] National Toxicology Program. (1979). Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3). National Toxicology Program Technical Report Series. View Source
